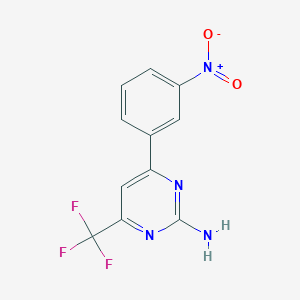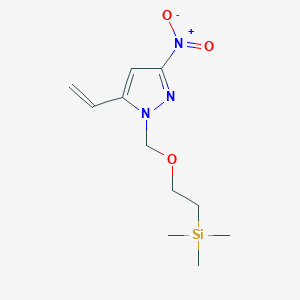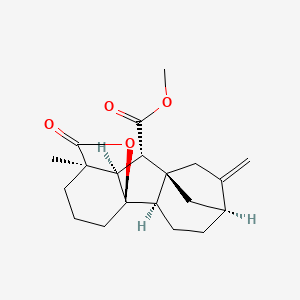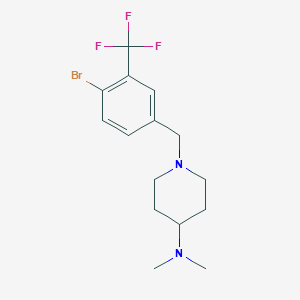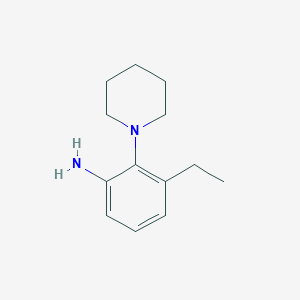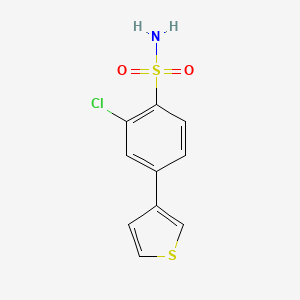
2-Chloro-4-(thiophen-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(thiophen-3-yl)benzenesulfonamide is a compound that features a thiophene ring, a benzene ring, and a sulfonamide group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(thiophen-3-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(thiophen-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-4-(thiophen-3-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its potential to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-4-(thiophen-3-yl)benzenesulfonamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in cell growth and proliferation. For instance, it may inhibit the activity of certain enzymes that are crucial for cancer cell survival.
Comparación Con Compuestos Similares
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-Chloro-4-(thiophen-3-yl)benzenesulfonamide is unique due to its specific structural features, which combine a thiophene ring, a benzene ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C10H8ClNO2S2 |
|---|---|
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
2-chloro-4-thiophen-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H8ClNO2S2/c11-9-5-7(8-3-4-15-6-8)1-2-10(9)16(12,13)14/h1-6H,(H2,12,13,14) |
Clave InChI |
JCPDFUONLKSHPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CSC=C2)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
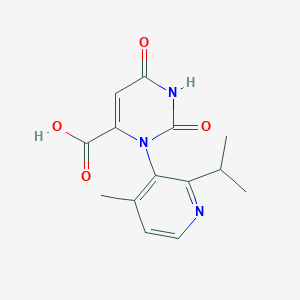
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
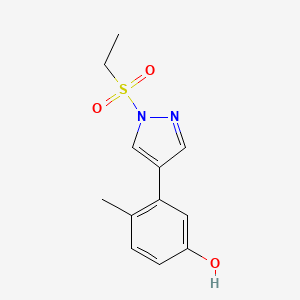
![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)
